molecular formula C7H14O B13614758 2-(1-Methylcyclopropyl)propan-2-ol

2-(1-Methylcyclopropyl)propan-2-ol

Cat. No.: B13614758
M. Wt: 114.19 g/mol
InChI Key: SLWJJLUQLVJUPZ-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)propan-2-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclopropyl group, a three-membered ring that imparts significant strain and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-methylcyclopropylcarbinol with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and may be conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the hydration of 1-methylcyclopropene. This process can be catalyzed by acids such as sulfuric acid or phosphoric acid, which facilitate the addition of water to the double bond of the cyclopropene, yielding the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2-(1-Methylcyclopropyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism by which 2-(1-Methylcyclopropyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-2-ol: A structurally similar compound with a different arrangement of the methyl group.

    Propan-2-ol: A simpler alcohol with a similar hydroxyl group but lacking the cyclopropyl ring.

Uniqueness

2-(1-Methylcyclopropyl)propan-2-ol is unique due to the presence of the cyclopropyl group, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other alcohols and contributes to its unique chemical and physical properties.

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2-(1-methylcyclopropyl)propan-2-ol

InChI

InChI=1S/C7H14O/c1-6(2,8)7(3)4-5-7/h8H,4-5H2,1-3H3

InChI Key

SLWJJLUQLVJUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C)(C)O

Origin of Product

United States

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